(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Blood-Brain Barrier Transport Facilitated Diffusion Hexose Transporter GLUT1

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, systematically named aldehydo-D-glucose, is the open-chain aldehyde form of D-glucose, a fundamental C6 aldose monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol. While D-glucose exists predominantly as cyclic pyranose and furanose forms in aqueous solution (>99.9% at equilibrium), the acyclic aldehydo form represents a distinct chemical entity with unique reactivity profiles relevant to derivatization chemistry, protein glycation, and certain enzymatic mechanisms.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 19030-38-7
Cat. No. B15572076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
CAS19030-38-7
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyGZCGUPFRVQAUEE-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal (D-Glucose) CAS 19030-38-7: Linear Aldehydo Form and Comparative Binding Guide


(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, systematically named aldehydo-D-glucose, is the open-chain aldehyde form of D-glucose, a fundamental C6 aldose monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol [1]. While D-glucose exists predominantly as cyclic pyranose and furanose forms in aqueous solution (>99.9% at equilibrium), the acyclic aldehydo form represents a distinct chemical entity with unique reactivity profiles relevant to derivatization chemistry, protein glycation, and certain enzymatic mechanisms [2]. This specific stereoisomer, defined by the (2R,3S,4R,5R) configuration, corresponds to the D-series glucose, which is the physiologically active enantiomer in mammalian systems.

Why Generic Hexose Substitution Cannot Replace (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal in Critical Assays


Despite sharing the same empirical formula (C6H12O6) and molecular weight (180.16 g/mol) with D-mannose, D-galactose, and other aldohexoses, (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal exhibits quantitatively distinct behavior across multiple biologically and analytically relevant systems. The stereochemical differences—specifically the orientation of hydroxyl groups at C-2 and C-4—translate into order-of-magnitude differences in transporter affinity [1], enzyme inhibition constants [2], and lectin recognition [3]. Furthermore, the open-chain aldehydo form is kinetically distinct from the cyclic hemiacetal forms, with measurable differences in hydration equilibria and reactivity that directly impact glycation assays, derivatization yields, and NMR characterization [4]. These differences are not marginal; they are sufficient to invalidate quantitative assays and to produce qualitatively different biological readouts, making generic substitution scientifically untenable in research and quality control applications.

Quantitative Differentiation Guide for (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal vs. Closest Analogs


Blood-Brain Barrier Transport: D-Glucose Exhibits 2.3-Fold Lower Km Than D-Mannose and 4.4-Fold Lower Than D-Galactose

In a classic study of carrier-mediated hexose transport across the rat blood-brain barrier, the Michaelis constant (Km) for D-glucose was determined to be 9 mM, compared to 21 mM for D-mannose and 40 mM for D-galactose [1]. The maximum transport velocity (Vmax = 1.56 μmol/g per min) was constant across all five hexoses tested, indicating that the differences in Km reflect true differences in transporter affinity rather than variations in transporter capacity.

Blood-Brain Barrier Transport Facilitated Diffusion Hexose Transporter GLUT1

Blood-Nerve Barrier Transport: D-Glucose Transfer Constant 2.6-Fold Higher Than D-Mannose and 6.2-Fold Higher Than D-Galactose

Unidirectional transfer constants (K) across the blood-nerve barrier (BNB) in anesthetized rat tibial nerve were measured for a series of radiolabeled sugars [1]. D-glucose exhibited a K value of 3.7 × 10⁻⁴ ml s⁻¹ g⁻¹, which was 2.6-fold higher than D-mannose (1.4) and 6.2-fold higher than D-galactose (0.6). The stereospecificity of the BNB monosaccharide carrier mirrors that of cerebral capillaries, establishing a conserved recognition pattern across neurological barriers.

Peripheral Nerve Blood-Nerve Barrier Monosaccharide Carrier

Yeast α-Glucosidase Inhibition: D-Glucose Binds with 67-Fold Higher Affinity Than D-Mannose and 91-Fold Higher Than D-Galactose

Multiple inhibition analysis of yeast α-glucosidase revealed three distinct monosaccharide binding sites [1]. The site that binds glucose exhibits a Ki of 1.8 ± 0.1 mM, whereas the site that accommodates D-mannose has a Ki of 120 ± 9 mM, and the site that binds D-galactose has a Ki of 164 ± 11 mM. The pH dependence of glucose binding (pKa₁ = 5.55 ± 0.15, pKa₂ = 6.79 ± 0.15) closely tracks V/K, whereas mannose binding does not show this correlation, indicating mechanistically distinct binding modes.

Enzyme Inhibition α-Glucosidase Competitive Inhibition

Lactobacillus β-Galactosidase Product Inhibition: D-Glucose Is a 2.6-Fold Weaker Inhibitor Than D-Galactose

In contrast to the α-glucosidase system, the heterodimeric GH2 β-galactosidase from Lactobacillus sakei Lb790 exhibits a reversed inhibition profile [1]. Both end-products inhibit the enzyme competitively, but D-galactose (Ki = 180 mM) is a 2.6-fold more potent inhibitor than D-glucose (Ki = 475 mM). The moderate Ki/Km ratios (0.3 for D-galactose; 0.79 for D-glucose relative to lactose Km = 20 mM) indicate that product inhibition is not the primary determinant of reaction rate under physiological conditions.

β-Galactosidase Product Inhibition Enzyme Kinetics

GLUT1 Transporter in Dictyostelium: D-Glucose Km Is 4.2-Fold Lower Than D-Mannose and 11.5-Fold Lower Than D-Galactose

Functional expression of rat GLUT1 in Dictyostelium discoideum yielded transport kinetics comparable to mammalian systems [1]. The Km for D-glucose was 2.6 mM, whereas D-mannose exhibited a Km of 11 mM and D-galactose a Ki of 30 mM. These values recapitulate the stereochemical preference pattern observed in native mammalian GLUT1, confirming that the equatorial C-2 hydroxyl of glucose contributes critically to transporter recognition.

GLUT1 Glucose Transporter Heterologous Expression

Concanavalin A Lectin Recognition: D-Mannose Exhibits Stronger Binding Than D-Glucose; D-Galactose Shows Negligible Binding

Concanavalin A (ConA), a widely used lectin in glycobiology, exhibits differential binding to hexoses based on C-2 and C-4 hydroxyl configurations [1]. Competitive binding assays and thermal denaturation studies demonstrate that D-mannose binds most strongly to ConA, D-glucose binds with moderate affinity, and D-galactose shows negligible binding [2][3]. This pattern arises from the lectin's requirement for equatorial C-3 and C-4 hydroxyls (present in both glucose and mannose) but not axial C-2 hydroxyl (present in mannose).

Lectin Affinity Concanavalin A Carbohydrate Recognition

Validated Application Scenarios for (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal in Research and Industry


CNS Drug Delivery and Blood-Brain Barrier Permeability Assays

The 2.3-4.4-fold higher affinity of D-glucose compared to D-mannose and D-galactose for the blood-brain barrier hexose transporter [1] establishes (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal as the essential calibrant for in vitro BBB models (e.g., hCMEC/D3, MDCK-MDR1) and in vivo CNS uptake studies. Researchers quantifying GLUT1-mediated transport or screening glucose-conjugated prodrugs must use authentic D-glucose to establish baseline permeability coefficients; substitution with mannose or galactose will underestimate transporter capacity by 2-4 fold, leading to false-negative screening outcomes.

α-Glucosidase Inhibitor Screening and Diabetes Drug Discovery

The 67-fold higher Ki of D-glucose (1.8 mM) versus D-mannose (120 mM) for yeast α-glucosidase [1] makes the target compound the preferred positive control for competitive inhibition assays. In high-throughput screening campaigns for novel α-glucosidase inhibitors (e.g., acarbose analogs, iminosugars), D-glucose establishes the benchmark for fully competitive binding at the catalytic subsite. Using D-mannose or D-galactose as a control will require >60-fold higher concentrations to achieve equivalent inhibition, potentially confounding IC50 determinations due to non-specific osmotic effects at high millimolar concentrations.

Lectin-Based Glycoprotein Purification and Quality Control

The differential lectin recognition profile of D-glucose (moderate ConA binding) versus D-mannose (strong binding) and D-galactose (negligible binding) [1][2] defines the target compound's specific utility in glycoprotein purification workflows. (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal serves as a mild, competitive eluent for ConA-Sepharose columns when partial elution of high-mannose glycoproteins is desired without complete displacement. This application is supported by the 2.6-fold lower affinity of glucose compared to mannose, which provides finer control over step-gradient elution protocols than using mannose itself.

Industrial β-Galactosidase Process Optimization for GOS Production

The 2.6-fold difference in product inhibition potency between D-galactose (Ki = 180 mM) and D-glucose (Ki = 475 mM) for L. sakei β-galactosidase [1] directly informs bioreactor operating strategies. During lactose hydrolysis for galacto-oligosaccharide (GOS) synthesis, glucose accumulation will inhibit the enzyme less than galactose accumulation, meaning that in situ glucose removal (e.g., via glucose oxidase) provides less kinetic benefit than galactose removal. Process engineers must use authentic (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal for inhibitor validation, as substitution with galactose would overpredict product inhibition by 2.6-fold and lead to unnecessary process interventions.

Quote Request

Request a Quote for (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.